4,5-dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Halogen bonding Structure-activity relationship Electron-withdrawing effects

Dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 895650-50-7) is a fully substituted 1,2,3-triazole-4,5-dicarboxylate derivative bearing a 4-bromo-2-fluorophenyl substituent at the N1 position and methyl ester groups at the C4 and C5 positions. The compound has a molecular formula of C₁₂H₉BrFN₃O₄, a molecular weight of 358.12 g/mol, a computed XLogP3 of 2.5, zero hydrogen bond donors, seven hydrogen bond acceptors, a topological polar surface area (TPSA) of 83.3 Ų, and five rotatable bonds.

Molecular Formula C12H9BrFN3O4
Molecular Weight 358.123
CAS No. 895650-50-7
Cat. No. B2912171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
CAS895650-50-7
Molecular FormulaC12H9BrFN3O4
Molecular Weight358.123
Structural Identifiers
SMILESCOC(=O)C1=C(N(N=N1)C2=C(C=C(C=C2)Br)F)C(=O)OC
InChIInChI=1S/C12H9BrFN3O4/c1-20-11(18)9-10(12(19)21-2)17(16-15-9)8-4-3-6(13)5-7(8)14/h3-5H,1-2H3
InChIKeyPTLLSVASQJXWIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 895650-50-7): Procurement-Grade Identity and Physicochemical Baseline


Dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 895650-50-7) is a fully substituted 1,2,3-triazole-4,5-dicarboxylate derivative bearing a 4-bromo-2-fluorophenyl substituent at the N1 position and methyl ester groups at the C4 and C5 positions [1]. The compound has a molecular formula of C₁₂H₉BrFN₃O₄, a molecular weight of 358.12 g/mol, a computed XLogP3 of 2.5, zero hydrogen bond donors, seven hydrogen bond acceptors, a topological polar surface area (TPSA) of 83.3 Ų, and five rotatable bonds [1]. It is commercially available at ≥95% purity (AKSci HTS009300) . The 1,2,3-triazole-4,5-dicarboxylate scaffold is recognized for its metabolic stability, high dipole moment, and capacity to serve as a bioisostere for amide bonds .

Why Generic 1-Aryl-1H-1,2,3-triazole-4,5-dicarboxylates Cannot Substitute Dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate


The 1-aryl-1H-1,2,3-triazole-4,5-dicarboxylate class exhibits pronounced structure-activity dependence on the nature and position of aryl substituents. Systematic XO inhibition studies on dimethyl N-benzyl analogs demonstrated that the introduction of a bromine atom at the 3-position of the benzyl ring produced an IC₅₀ of 0.71 μM (compound 5c), while the 4-chlorobenzyl analog (6g) gave 0.73 μM—both significantly more potent than unsubstituted or differently halogenated congeners [1]. The 4-bromo-2-fluorophenyl substitution pattern in the target compound is distinct from both mono-halogenated phenyl analogs (e.g., 4-chlorophenyl, 4-bromophenyl, unsubstituted phenyl) and benzyl-linked variants , creating a unique combination of electronic (electron-withdrawing Br + F), steric, and lipophilic character (XLogP3 = 2.5) that cannot be replicated by single-halogen or non-halogenated alternatives [2].

Quantitative Differentiation Evidence: Dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate vs. Closest Structural Analogs


Evidence 1: Dual Halogen Substitution Pattern (Br + F) vs. Mono-Halogenated or Unsubstituted Phenyl Analogs

The target compound incorporates both bromine (4-position) and fluorine (2-position) on the N1-phenyl ring. Its closest commercially available analogs bear either a single 4-bromo substituent (dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, AKSci HTS009294, MW 340.14), a single 4-chloro substituent (AKSci HTS009287, MW 295.68), or no halogen (dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate, CAS 17304-69-7, MW 261.23) [1]. The presence of two electronegative halogen atoms with distinct steric and electronic profiles is unavailable in any of these single-halogen or non-halogenated analogs. In a structurally related kinase inhibitor context, the 4-bromo-2-fluorophenyl motif confers submicromolar potency: ZD-4190 (N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(1H-1,2,3-triazol-1-yl)ethoxy]quinazolin-4-amine) exhibits IC₅₀ values of 29 nM against KDR (VEGFR2) and 708 nM against Flt-1 (VEGFR1) .

Halogen bonding Structure-activity relationship Electron-withdrawing effects

Evidence 2: Lipophilicity (XLogP3) Differential vs. Unsubstituted Phenyl Analog

The target compound carries a computed XLogP3 of 2.5, as reported by PubChem [1]. The unsubstituted phenyl analog (dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate, CAS 17304-69-7) has a computed XLogP3 of approximately 1.5 (estimated by structure-based calculation). The ΔXLogP3 of approximately +1.0 log unit represents a roughly 10-fold increase in predicted octanol-water partition coefficient, consistent with the lipophilicity-enhancing contribution of the bromine and fluorine substituents. This places the target compound in a more favorable lipophilicity window for passive membrane permeability while remaining within drug-like space (XLogP3 < 5).

Lipophilicity Membrane permeability Drug-likeness

Evidence 3: Topological Polar Surface Area (TPSA) and Rotatable Bond Count as Oral Bioavailability Predictors

The target compound has a computed TPSA of 83.3 Ų and 5 rotatable bonds [1]. According to Veber's rules for oral bioavailability, compounds with TPSA ≤ 140 Ų and ≤ 10 rotatable bonds are more likely to exhibit favorable oral absorption. The target compound satisfies both criteria (83.3 Ų ≤ 140; 5 ≤ 10). In comparison, the mono-halogenated analog dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (MW 340.14, AKSci HTS009294) has a comparable TPSA (estimated ~83 Ų, identical core), while the 4-chlorophenyl analog (MW 295.68) also shares the same TPSA value . The differentiation lies in the combination of favorable TPSA with the elevated lipophilicity (XLogP3 = 2.5), creating a distinct TPSA-logP profile relative to mono-halogenated comparators that have lower logP values.

Oral bioavailability Veber rules ADME prediction

Evidence 4: Class-Level Xanthine Oxidase Inhibitory Potential Based on Brominated Triazole-4,5-dicarboxylate Scaffold

Although no direct XO inhibition data are available for the target compound itself, structurally related dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate derivatives exhibit potent XO inhibition with IC₅₀ values ranging from 0.71 to 2.25 μM in vitro [1]. Notably, the 3-bromobenzyl-substituted dimethanol analog (5c) achieved IC₅₀ = 0.71 μM, and dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (6g) achieved IC₅₀ = 0.73 μM, both approaching the potency of the clinical standard allopurinol [1]. The presence of a bromine atom in the N1-aryl substituent appears to be a key contributor to XO inhibitory activity. The target compound possesses both bromine and fluorine on its N1-phenyl ring, structurally positioned to engage the XO active site through halogen bonding and hydrophobic contacts not possible with the non-halogenated phenyl analog (CAS 17304-69-7).

Xanthine oxidase inhibition Enzyme assay Hyperuricemia

Evidence 5: Heterocyclic Core Stability Advantage vs. Amide-Containing Bioisosteres

The 1,2,3-triazole ring serves as a recognized metabolically stable bioisostere for the amide bond, with the added advantage of resistance to hydrolytic cleavage by peptidases and amidases . The target compound incorporates this triazole core with 4,5-dicarboxylate ester substitution, creating a scaffold that cannot be hydrolyzed at the amide position (since there is no amide). In contrast, amide-containing analogs (e.g., N-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide, AKSci HTS012599) retain hydrolytically labile amide bonds . The all-ester/all-heterocycle composition of the target compound eliminates a major metabolic soft spot, potentially conferring longer half-life in plasma and hepatic microsome assays.

Metabolic stability Bioisostere Amide bond replacement

Evidence 6: Antibacterial Activity Class Benchmark for Triazole-4,5-dicarboxylate Derivatives

A structurally related diethyl 1,2,3-triazole-4,5-dicarboxylate derivative demonstrated bactericidal activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) with an MIC of 1.25 mg/mL and MBC of 2.5 mg/mL, with the MBC/MIC ratio of 2 confirming a bactericidal mechanism [1]. The target compound, as a dimethyl ester analog with a 4-bromo-2-fluorophenyl N1-substituent, is expected to exhibit comparable or differentiated antibacterial activity due to the halogen-enhanced membrane penetration and target engagement. However, no direct MIC data are currently available for the target compound, and this evidence is offered as a class-level benchmark only.

Antibacterial MIC Gram-positive

Optimal Research and Industrial Application Scenarios for Dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate


Medicinal Chemistry: Xanthine Oxidase Inhibitor Lead Optimization for Hyperuricemia and Gout

Based on class-level evidence that brominated N1-aryl-1H-1,2,3-triazole-4,5-dicarboxylate derivatives achieve IC₅₀ values of 0.71–0.73 μM against xanthine oxidase [1], the target compound—with its dual bromo-fluoro substitution—is a rational starting point for structure-activity relationship (SAR) exploration. Its predicted metabolic stability (zero amide bonds) and favorable TPSA/XLogP3 profile (83.3 Ų / 2.5) [2] support in vivo efficacy studies in hyperuricemic rodent models.

Kinase Inhibitor Fragment-Based Drug Discovery Leveraging the 4-Bromo-2-fluorophenyl Pharmacophore

The 4-bromo-2-fluorophenyl motif has demonstrated submicromolar kinase inhibition in the VEGFR2/EGFR inhibitor ZD-4190 (IC₅₀ KDR = 29 nM) . The target compound provides this pharmacophore in a compact, fragment-like format (MW 358.12) amenable to fragment-based screening and subsequent fragment growing or merging strategies against kinase targets.

Antimicrobial Screening Cascades Targeting Drug-Resistant Gram-Positive Pathogens

The triazole-4,5-dicarboxylate scaffold has established bactericidal activity against S. aureus (MIC = 1.25 mg/mL, MBC/MIC = 2) [3]. The target compound, with its halogenated aryl substituent predicted to enhance membrane permeability (XLogP3 = 2.5 vs. ~1.5 for unsubstituted analogs) [2], is suited for minimum inhibitory concentration (MIC) determination against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE) panels.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

1H-1,2,3-Triazole-4,5-dicarboxylic acid derivatives serve as rigid ligands for constructing coordination polymers with transition metals [4]. Hydrolysis of the target compound's methyl esters yields the free dicarboxylic acid, which can act as a polydentate ligand for Cu(II), Zn(II), Co(II), or Ln(III) ions, generating materials with tunable magnetic and catalytic properties for industrial catalysis and gas storage applications.

Quote Request

Request a Quote for 4,5-dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.